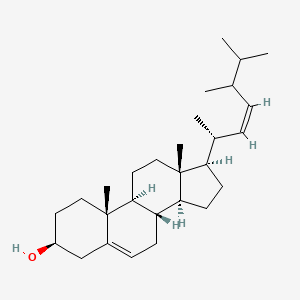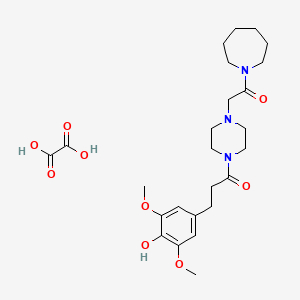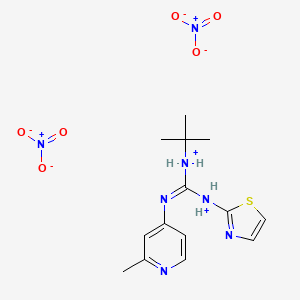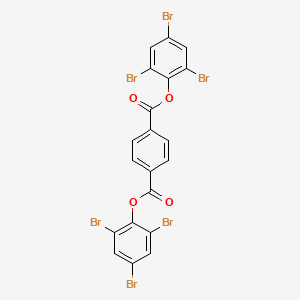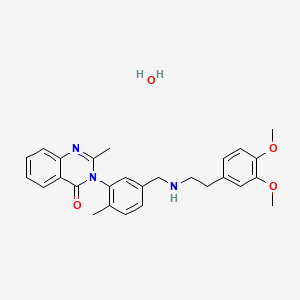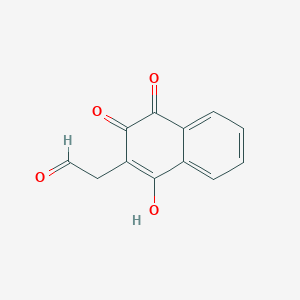
3-Ethynyl-2,2,5,5-tetramethyltetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of an ethynyl group attached to a tetramethyloxolan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol typically involves the following steps:
Formation of the Oxolan Ring: The initial step involves the formation of the oxolan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the oxolan ring. This can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-one.
Reduction: Formation of 3-ethyl-2,2,5,5-tetramethyloxolan-3-ol.
Substitution: Formation of various substituted oxolan derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, potentially leading to biological effects such as enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethynyl-2,2,5,5-tetramethyloxolan-2-ol: Similar structure but with the hydroxyl group at the 2-position.
3-Ethynyl-2,2,5,5-tetramethylfuran-3-ol: Similar structure but with a furan ring instead of an oxolan ring.
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the same oxolan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24270-82-4 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol |
InChI |
InChI=1S/C10H16O2/c1-6-10(11)7-8(2,3)12-9(10,4)5/h1,11H,7H2,2-5H3 |
InChI-Schlüssel |
IFTDFENRDYQEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(O1)(C)C)(C#C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


